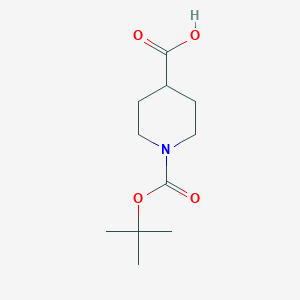

Boc-Inp-OH

Description

The exact mass of the compound N-BOC-piperidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 693924. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOHBPPVVDQMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Record name | boc-isonipecotic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233343 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84358-13-4 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084358134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butoxycarbonylpiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAZ2CAT47B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Inp-OH: Physical, Chemical Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Inp-OH, chemically known as 1-Boc-piperidine-4-carboxylic acid or N-Boc-isonipecotic acid, is a synthetic amino acid derivative widely utilized as a building block in organic synthesis, particularly in the realm of peptide chemistry and drug discovery. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its utility in multi-step syntheses by preventing unwanted side reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications, with a focus on its role in peptide synthesis and its emerging biological significance.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its fundamental physical and chemical properties are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₉NO₄ | [1] |

| Molecular Weight | 229.27 g/mol | [1] |

| Appearance | White to off-white solid or powder | [2][3] |

| Melting Point | 149-150 °C | [2] |

| Solubility | Soluble in dichloromethane. | [2] |

Table 2: Spectroscopic and Analytical Data of this compound

| Data Type | Key Features/Parameters | Reference(s) |

| ¹H NMR (DMSO-d6, 300.135 MHz) | Spectrum available on SpectraBase | [4] |

| ¹³C NMR | Spectrum available on SpectraBase | [5] |

| FT-IR | Spectra (ATR-IR, Transmission IR) available on SpectraBase | [5] |

| Mass Spectrometry (GC-MS) | Spectrum available on SpectraBase | [5] |

| Purity (by HPLC) | ≥98.00% | [2] |

Synthesis and Purification

The most common synthetic route to this compound involves the protection of the secondary amine of isonipecotic acid with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common practices for the Boc-protection of amino acids.

Materials:

-

Isonipecotic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

tert-Butanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve isonipecotic acid in an aqueous solution of sodium hydroxide and tert-butanol at 0°C.

-

Slowly add di-tert-butyl dicarbonate to the solution over a period of 30 minutes while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the resulting solution to half its volume under reduced pressure.

-

Acidify the mixture to a pH of 2 with a 2N HCl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield this compound as a white solid.

Experimental Protocol: Purification

A general purification method for Boc-protected amino acids involves recrystallization or column chromatography. For many applications, the crude product from the synthesis is of sufficient purity. If further purification is required, a toluene wash can be effective for similar compounds.

Procedure (Toluene Wash):

-

Suspend the crude this compound in toluene.

-

Heat the mixture to 50°C and stir for 1 hour.

-

Cool the mixture to room temperature and continue stirring for 2 hours.

-

Filter the solid and wash with fresh toluene.

-

Dry the purified product under vacuum at 50°C.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A standard reverse-phase HPLC method can be employed for the purity assessment of this compound. The following is a proposed method based on the analysis of similar N-Boc protected compounds.[6]

Instrumentation:

-

HPLC system with a UV detector

-

Column: C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)[6]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).[6]

-

Gradient: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.[6]

-

-

Flow Rate: 1.0 mL/min[6]

-

Column Temperature: 30°C[6]

-

Detection: UV at 210 nm[6]

-

Injection Volume: 10 µL[6]

Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the initial mobile phase composition.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (for ¹H NMR):

-

For small molecules like this compound, dissolve 5-25 mg of the sample in a suitable deuterated solvent.[7] Common solvents include DMSO-d6, chloroform-d, and methanol-d4.[4][7]

-

The sample can be dissolved in a small vial first and then transferred to an NMR tube using a Pasteur pipette to ensure complete dissolution.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Finely grind approximately 1-2 mg of this compound using an agate mortar and pestle.[8]

-

Mix the ground sample with about 100-200 mg of dry potassium bromide (KBr) powder.[8]

-

Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[8]

-

Place the KBr pellet in the sample holder of the FT-IR instrument for analysis.[8]

Applications in Synthesis and Biology

Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under the basic conditions used for peptide coupling but can be readily removed with mild acids like trifluoroacetic acid (TFA).

Biological and Pharmacological Potential

While this compound itself is primarily a synthetic intermediate, derivatives of isonipecotic acid have shown significant biological activity. Notably, this compound has been reported to exhibit antitumor and antibacterial properties.[1] The proposed mechanisms of action are the inhibition of DNA gyrase in bacteria and the inhibition of prostaglandin synthesis.[1] Furthermore, derivatives of nipecotic and isonipecotic acid are being investigated for their potential in treating neurological disorders, including epilepsy and Alzheimer's disease, often through the modulation of GABAergic neurotransmission.[9][10][11][12][13]

Conclusion

This compound is a valuable and versatile building block for organic and medicinal chemists. Its well-defined physicochemical properties and established role in solid-phase peptide synthesis make it a reliable component in the construction of complex peptides and peptidomimetics. Furthermore, the emerging biological activities associated with isonipecotic acid derivatives highlight the potential of this compound as a scaffold for the development of novel therapeutic agents targeting a range of diseases, from bacterial infections to neurodegenerative disorders. This guide provides a foundational understanding of this compound for researchers and developers, enabling its effective use in both synthetic and biological applications.

References

- 1. N-Boc-isonipecotic acid | 84358-13-4 | FB11142 | Biosynth [biosynth.com]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. biomall.in [biomall.in]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Synthesis of 1-Boc-piperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Boc-piperidine-4-carboxylic acid, a crucial building block in the development of novel pharmaceuticals. The document details synthetic routes, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

1-Boc-piperidine-4-carboxylic acid, also known as N-Boc-isonipecotic acid, is a protected form of piperidine-4-carboxylic acid. The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis, particularly in peptide synthesis and the construction of complex molecules, due to its stability under various conditions and its facile removal under acidic conditions. This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules, including inhibitors for protein kinases and glycine transporters, as well as anti-HIV and anti-rheumatic arthritis agents.

Core Synthetic Pathways

The synthesis of 1-Boc-piperidine-4-carboxylic acid can be achieved through several efficient routes. The most common and direct method involves the N-protection of piperidine-4-carboxylic acid. Alternative pathways include the hydrolysis of corresponding esters or nitriles, and a multi-step process involving the reduction of a pyridine precursor.

Pathway 1: Boc Protection of Piperidine-4-carboxylic Acid

The most straightforward and widely employed method for synthesizing 1-Boc-piperidine-4-carboxylic acid is the direct N-protection of piperidine-4-carboxylic acid (isonipecotic acid) using di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the piperidine nitrogen on the Boc anhydride.

Caption: Boc protection of isonipecotic acid.

Experimental Protocol:

A common procedure involves dissolving piperidine-4-carboxylic acid in an aqueous basic solution, followed by the addition of di-tert-butyl dicarbonate.

Method A: Using Sodium Hydroxide [1]

-

To a solution of 4-piperidinecarboxylic acid (700 g, 5.42 mol) in aqueous NaOH (1N, 6.5 L) and t-butanol (6.5 L) at 0°C, slowly add di-t-butyldicarbonate (1295.8 g, 5.94 mol) over 30 minutes.[1]

-

The reaction mixture is stirred overnight at ambient temperature.[1]

-

The resulting solution is concentrated to half of its volume.

-

The solution is then quenched by the addition of HCl (10%, 2.6 L).

-

The white solid which precipitates is filtered off, washed with water (1L), and air-dried to yield the final product.[1]

Method B: Using a Buffer Solution [2]

-

In a three-necked flask, add 4-piperidinecarboxylic acid and a buffer solution of sodium carbonate and sodium bicarbonate (200 mL) under an ice bath.[2]

-

Dropwise add di-tert-butyl dicarbonate while stirring the reaction at 30°C in a water bath for 22 hours.[2]

-

Extract the reaction mixture with ethyl ether (100 mL x 2) to remove unreacted di-tert-butyl dicarbonate.[2]

-

Adjust the pH of the aqueous phase to 2-3 using 3 mol/L hydrochloric acid solution.[2]

-

Extract the product with ethyl acetate (100 mL x 4).[2]

-

Dry the combined organic layers with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[2]

| Parameter | Method A | Method B |

| Starting Material | 4-Piperidinecarboxylic acid | 4-Piperidinecarboxylic acid |

| Reagents | Di-tert-butyl dicarbonate, NaOH, HCl | Di-tert-butyl dicarbonate, Na2CO3, NaHCO3, HCl |

| Solvent | Water, t-butanol | Water |

| Reaction Time | Overnight | 22 hours |

| Yield | 100% (1178 g) | Not specified |

| Purity/Final Form | White solid | Not specified |

Pathway 2: Hydrolysis of 1-Boc-piperidine-4-carboxylic Acid Esters

An alternative route to 1-Boc-piperidine-4-carboxylic acid is through the hydrolysis of its corresponding esters, such as the methyl or ethyl ester. This method is particularly useful if the ester is a more readily available starting material.

Caption: Hydrolysis of a 1-Boc-piperidine-4-carboxylate ester.

Experimental Protocol: [1]

-

A mixture of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (4.84 g, 20 mmol) and LiOH (2.52 g, 60 mmol) is prepared in a solvent mixture of THF (90 mL), MeOH (90 mL), and H2O (30 mL).[1]

-

The reaction is stirred at room temperature overnight.[1]

-

After the reaction is complete, the solvent is removed by distillation under reduced pressure.

-

The residue is adjusted to pH 2 with aqueous 2N HCl.[1]

-

The reaction mixture is subsequently extracted with EtOAc (3 x 20 mL).[1]

-

The combined organic phases are dried over anhydrous Na2SO4 and concentrated under reduced pressure to yield the final product.[1]

| Parameter | Value |

| Starting Material | 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate |

| Reagents | LiOH, HCl |

| Solvent | THF, MeOH, Water |

| Reaction Time | Overnight |

| Yield | 100% (4.6 g) |

| Purity/Final Form | Not specified |

Pathway 3: From Pyridine-4-carboxylic Acid via Catalytic Hydrogenation

A two-step synthesis starting from pyridine-4-carboxylic acid (isonicotinic acid) is also a viable route. This involves an initial catalytic hydrogenation to form piperidine-4-carboxylic acid, which is then protected with a Boc group as described in Pathway 1.

Caption: Two-step synthesis from isonicotinic acid.

Experimental Protocol (Catalytic Hydrogenation): [3]

-

Isonicotinic acid is dissolved in water and placed in a Parr-shaker.[3]

-

A catalyst, such as 5% rhodium on alumina, is added to the solution.[3]

-

The mixture is hydrogenated at room temperature and 2 atmospheres of hydrogen pressure.[3]

-

Hydrogen uptake is typically complete in less than 4 hours.[3]

-

The catalyst is filtered off, and the filtrate is concentrated to dryness under reduced pressure to yield isonipecotic acid.[3]

-

The resulting isonipecotic acid can then be subjected to the Boc protection protocol described in Pathway 1.

| Parameter | Value |

| Starting Material | Isonicotinic acid |

| Catalyst | 5% Rhodium on Alumina |

| Solvent | Water |

| Reaction Time | < 4 hours |

| Yield | Good yield (exact % not specified) |

| Purity/Final Form | Solid (m.p. 336°C) |

Pathway 4: Hydrolysis of 1-Boc-4-cyanopiperidine

While less detailed in the provided literature, the hydrolysis of 1-Boc-4-cyanopiperidine presents another potential synthetic route. This would involve the conversion of the nitrile group to a carboxylic acid, typically under acidic or basic conditions.

Caption: Synthesis via hydrolysis of 1-Boc-4-cyanopiperidine.

Detailed experimental protocols for this specific transformation were not prominently available in the reviewed literature, but it remains a chemically feasible pathway.

Conclusion

The synthesis of 1-Boc-piperidine-4-carboxylic acid is well-established, with the direct Boc protection of piperidine-4-carboxylic acid being the most efficient and high-yielding method. The choice of synthetic route may depend on the availability of starting materials, desired scale of production, and economic considerations. The protocols and data presented in this guide offer a solid foundation for the successful synthesis of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to Boc-Isonipecotic Acid (CAS: 84358-13-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-isonipecotic acid, with the CAS number 84358-13-4, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its rigid piperidine core, coupled with the strategic placement of a carboxylic acid and a Boc-protected amine, renders it an exceptionally versatile intermediate for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and an exploration of its role in the development of novel therapeutics, particularly in the realms of oncology, infectious diseases, and inflammatory conditions. The mechanisms of action for its biologically active derivatives are elucidated through detailed signaling pathway diagrams, offering a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

Boc-isonipecotic acid, systematically named 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, is a white to off-white solid. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the carboxylic acid functionality without interference from the otherwise reactive secondary amine. This feature is fundamental to its utility in multi-step syntheses.[1][2]

Table 1: Physicochemical Properties of Boc-Isonipecotic Acid

| Property | Value | Reference(s) |

| CAS Number | 84358-13-4 | |

| Molecular Formula | C₁₁H₁₉NO₄ | |

| Molecular Weight | 229.27 g/mol | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 149-150 °C | |

| Solubility | Soluble in dichloromethane | |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O |

Table 2: Spectroscopic Data of Boc-Isonipecotic Acid

| Technique | Data Summary |

| ¹H NMR | Consistent with the presence of tert-butyl protons, piperidine ring protons, and a carboxylic acid proton. |

| ¹³C NMR | Shows characteristic peaks for the carbonyls of the Boc group and carboxylic acid, the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring. |

| IR Spectroscopy | Displays characteristic absorption bands for the C=O stretching of the urethane and carboxylic acid, and O-H stretching of the carboxylic acid. |

| Mass Spectrometry | The molecular ion peak corresponds to the calculated molecular weight. |

Synthesis and Experimental Protocols

Synthesis of Boc-Isonipecotic Acid

A common and efficient method for the synthesis of Boc-isonipecotic acid involves the protection of the nitrogen atom of isonipecotic acid (piperidine-4-carboxylic acid) using di-tert-butyl dicarbonate (Boc-anhydride).

Experimental Protocol:

-

Reaction Setup: To a solution of isonipecotic acid (1 equivalent) in dichloromethane (10 mL), add triethylamine (3 equivalents).

-

Stirring: Stir the reaction mixture at room temperature for 30 minutes.

-

Addition of Boc-anhydride: Add di-tert-butyl dicarbonate (2 equivalents) to the reaction mixture.

-

Heating: Heat the reaction mixture at 40 °C for 12 hours.

-

Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, evaporate the solvent under reduced pressure.

-

Acidification and Isolation: Acidify the residue with dilute hydrochloric acid.

-

Filtration: Filter the resulting solid to obtain the crude product.

-

Purification: The crude product can be further purified by recrystallization.

Application in Peptide Synthesis: Amide Bond Formation

Boc-isonipecotic acid is frequently incorporated into peptide chains to introduce conformational constraints or to act as a scaffold. The following is a general protocol for coupling Boc-isonipecotic acid to an amine-functionalized solid support or the N-terminus of a peptide chain.

Experimental Protocol (using HBTU as a coupling agent):

-

Resin Preparation: Swell the amine-functionalized resin in N,N-dimethylformamide (DMF).

-

Activation: In a separate vessel, dissolve Boc-isonipecotic acid (2-3 equivalents), HBTU (2-3 equivalents), and HOBt (2-3 equivalents) in DMF. Add diisopropylethylamine (DIPEA) (4-6 equivalents) to the solution and pre-activate for 5-10 minutes.

-

Coupling: Add the activated Boc-isonipecotic acid solution to the resin.

-

Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction completion using a qualitative ninhydrin test.

-

Washing: After completion, thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol.

-

Drying: Dry the resin under vacuum.

Applications in Drug Discovery and Development

The rigid piperidine scaffold of Boc-isonipecotic acid is a common motif in a variety of biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications.[1]

Antibacterial Activity: DNA Gyrase Inhibition

Derivatives of Boc-isonipecotic acid have shown potent antibacterial activity, particularly against Gram-positive bacteria. The proposed mechanism of action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. By binding to the enzyme-DNA complex, these compounds stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately bacterial cell death.

Anti-inflammatory Activity

Boc-isonipecotic acid derivatives have also demonstrated anti-inflammatory properties. This is attributed to their ability to inhibit key inflammatory pathways, including the synthesis of prostaglandins and the signaling of tumor necrosis factor-alpha (TNF-α).

Prostaglandins are lipid compounds that are key mediators of inflammation. Their synthesis from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes. Certain derivatives of Boc-isonipecotic acid are proposed to act as COX inhibitors, thereby reducing the production of pro-inflammatory prostaglandins.

TNF-α is a pro-inflammatory cytokine that plays a central role in systemic inflammation. It binds to its receptors (TNFR1 and TNFR2), initiating signaling cascades that lead to the activation of transcription factors like NF-κB and AP-1, which in turn promote the expression of inflammatory genes. Some Boc-isonipecotic acid derivatives are thought to interfere with this signaling pathway, potentially by inhibiting the production of TNF-α in macrophages.

Antitumor Activity

Boc-isonipecotic acid has been described as a potent antitumor agent, with observed efficacy against leukemia and lymphoma. The underlying mechanisms are believed to involve the induction of apoptosis (programmed cell death) in cancer cells.

In many cancers, including leukemia and lymphoma, the normal process of apoptosis is dysregulated, allowing cancer cells to survive and proliferate. The Bcl-2 family of proteins are key regulators of apoptosis, with anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). An imbalance in these proteins can prevent cell death. Some piperidine derivatives have been shown to induce apoptosis by altering the expression of Bcl-2 family proteins, leading to the activation of caspases and subsequent cell death. Furthermore, inhibition of the NF-κB pathway, which is often constitutively active in lymphoma cells and promotes survival, is another potential mechanism of action.

Safety and Handling

Boc-isonipecotic acid is classified as an irritant. It can cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound.

Table 3: Hazard and Safety Information

| Category | Information | Reference(s) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves, and a lab coat are recommended. | |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. |

Conclusion

Boc-isonipecotic acid (CAS: 84358-13-4) is a cornerstone building block for the synthesis of complex organic molecules with significant therapeutic potential. Its unique structural features and chemical reactivity have positioned it as a valuable tool in drug discovery, enabling the development of novel antibacterial, anti-inflammatory, and antitumor agents. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and innovation in the application of this versatile compound. As our understanding of its biological activities deepens, Boc-isonipecotic acid and its derivatives are poised to play an increasingly important role in the development of next-generation therapeutics.

References

molecular weight of Boc-Inp-OH

An In-depth Technical Guide to Boc-Inp-OH for Researchers and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-piperidine-4-carboxylic acid, commonly abbreviated as this compound or Boc-isonipecotic acid, is a heterocyclic amino acid derivative widely utilized in synthetic organic chemistry and medicinal chemistry. Its structural rigidity and the presence of the acid-labile Boc protecting group make it a valuable building block in the synthesis of peptidomimetics, small molecule inhibitors, and other complex pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols relevant to its synthesis and use in drug discovery and development.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine of the piperidine ring, preventing its participation in undesired side reactions during chemical synthesis. This protecting group can be readily removed under acidic conditions. The quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 229.27 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][2] |

| CAS Number | 84358-13-4 | [1][3] |

| Appearance | White Crystalline Powder | [1] |

| Purity (Typical) | ≥99.0% (HPLC) | |

| Melting Point | 148-153 °C | [1] |

| Solubility | Insoluble in water | [1] |

| SMILES String | CC(C)(C)OC(=O)N1CCC(CC1)C(O)=O | |

| InChI Key | JWOHBPPVVDQMKB-UHFFFAOYSA-N | [1] |

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its piperidine core is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties.

-

Peptide Synthesis : As a non-natural amino acid, this compound is incorporated into peptide sequences to introduce conformational constraints. This is a key strategy in designing peptidomimetics with enhanced stability, receptor affinity, and selectivity. It is suitable for Boc-based solid-phase peptide synthesis (SPPS).

-

Pharmaceutical Intermediates : The compound is a building block for more complex active pharmaceutical ingredients (APIs).[1][3] For example, the isonipecotic acid core is found in molecules designed as receptor antagonists or enzyme inhibitors. It is described as an intermediate for creating dendrimer-based drug delivery systems for compounds like camptothecin.[1][3]

-

Scaffold for Combinatorial Chemistry : The carboxylic acid and the protected amine functionalities allow for orthogonal chemical modifications, making this compound a versatile scaffold for generating libraries of compounds in the drug discovery process.

Synthesis and Experimental Protocols

General Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the piperidine nitrogen of isonipecotic acid or by hydrolysis of its corresponding ester. A common laboratory-scale procedure involves the hydrolysis of a methyl or ethyl ester precursor.

Caption: Workflow for the synthesis of this compound via ester hydrolysis.

Experimental Protocol: Hydrolysis of Methyl 1-Boc-4-piperidinecarboxylate [1]

-

Reaction Setup : In a round-bottom flask, dissolve methyl 1-Boc-4-piperidinecarboxylate (1 equivalent) in a 3:3:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water.

-

Addition of Base : To the stirred solution, add lithium hydroxide (LiOH, 3 equivalents).

-

Reaction : Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal : Upon completion, remove the organic solvents (THF and MeOH) by distillation under reduced pressure using a rotary evaporator.

-

Acidification : Cool the remaining aqueous residue in an ice bath and carefully adjust the pH to ~2 by the dropwise addition of 2N aqueous hydrochloric acid (HCl). A white precipitate should form.

-

Isolation : Collect the solid precipitate by vacuum filtration.

-

Washing and Drying : Wash the collected solid with cold water to remove any remaining salts and dry under vacuum to yield the final product, this compound.

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable reagent in Boc-based SPPS, a strategy for synthesizing peptides on a solid support. The workflow involves sequential deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.

Caption: Logical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Coupling of this compound in SPPS

This protocol assumes a peptide is being assembled on a resin, and this compound is the next amino acid to be added.

-

Resin Preparation : Start with the peptide-resin which has a free N-terminal amine group (following the deprotection of the previous Boc-amino acid). Swell the resin in N,N-dimethylformamide (DMF).

-

Activation of this compound : In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution) and an activating agent like 1-Hydroxybenzotriazole (HOBt, 3 eq.) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 3 eq.) and allow the mixture to pre-activate for 5-10 minutes.

-

Coupling Reaction : Add the activated this compound solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring : Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free amine groups on the resin.

-

Washing : Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, followed by dichloromethane (DCM), to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.

Conclusion

This compound is a foundational building block for medicinal chemists and researchers in drug development. Its defined stereochemistry and rigid piperidine scaffold, combined with the versatile Boc protecting group, provide a reliable platform for constructing novel therapeutics. The protocols outlined in this guide offer standardized procedures for its synthesis and application, facilitating its effective use in the laboratory.

References

A Technical Guide to the Solubility of Boc-Inp-OH

This technical guide provides a detailed overview of the solubility of Boc-Inp-OH, a reagent commonly used in chemical synthesis, particularly in peptide chemistry and drug development. It is intended for researchers, scientists, and professionals in the field of drug development. This document compiles available solubility data, outlines experimental protocols for solubility determination, and provides visual aids to understand experimental workflows.

Important Note on Compound Identity: The abbreviation "this compound" can refer to two distinct chemical entities:

-

Boc-Isonipecotic Acid (1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid)

-

Boc-Indoline-2-Carboxylic Acid (1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid)

This guide will address the solubility of both compounds based on available data, clearly distinguishing between them.

Section 1: Solubility Data

Quantitative solubility data for these compounds is limited in publicly available literature. The following tables summarize the available information.

Solubility of Boc-Isonipecotic Acid

This compound is generally characterized by good solubility in polar aprotic solvents and insolubility in water.

| Solvent | Chemical Formula | Solubility | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥ 100 mg/mL (436.17 mM)[1] | Not Specified | Hygroscopic DMSO can negatively impact solubility[1]. |

| Water | H₂O | Insoluble[2] | Not Specified | |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Soluble | Room Temp. | Used as a reaction solvent, implying solubility, but quantitative data is not provided[3]. |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Room Temp. | Used as a reaction solvent, implying solubility, but quantitative data is not provided[4]. |

Solubility of Boc-L-indoline-2-carboxylic acid

The tert-butyloxycarbonyl (Boc) protecting group is noted to enhance the stability and solubility of this compound[5]. While direct, quantitative solubility limits are not widely reported, solubility can be inferred from solvents used for analytical measurements.

| Solvent | Chemical Formula | Inferred Solubility | Temperature | Notes |

| Chloroform (CHCl₃) | CHCl₃ | ≥ 15 mg/mL | 20°C | Inferred from optical rotation measurement at a concentration of 1.5 g/100 mL[5]. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | ≥ 15 mg/mL | 20°C | Inferred from optical rotation measurement at a concentration of 1.5 g/100 mL[5]. |

Section 2: Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a protected amino acid like this compound. This method is synthesized from standard laboratory practices for small molecules and peptides[6][7][8].

Objective: To determine the approximate solubility of a compound in various solvents.

Materials:

-

Compound (e.g., this compound)

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator bath

-

Small volume glass vials or microtubes

-

A selection of analytical grade solvents (e.g., Purified Water, DMSO, DMF, Methanol, Acetonitrile, Dichloromethane, Ethanol).

Procedure:

-

Initial Qualitative Assessment:

-

Accurately weigh approximately 1 mg of the compound into a small, clear vial[8].

-

Add the first solvent (e.g., purified water) dropwise, starting with 100 µL.

-

Vortex the vial for 30 seconds after each addition.

-

Visually inspect the solution against a dark background for any undissolved particulates. A completely dissolved sample will be a transparent solution[8].

-

If the compound dissolves, the solubility is ≥ 10 mg/mL. If not, proceed to the next step.

-

-

Testing in Organic Solvents:

-

Enhancing Solubilization:

-

If the compound does not readily dissolve at room temperature, several techniques can be applied:

-

If the compound dissolves after these steps, note the method used.

-

-

Quantitative Determination (Saturation Method):

-

Add a known excess amount of the compound to a known volume of the solvent in a vial.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the excess, undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant appropriately and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue)[7].

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Section 3: Visualizations

The following diagrams illustrate the chemical structures and a general workflow for solubility testing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]

- 3. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. chemimpex.com [chemimpex.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 9. scribd.com [scribd.com]

- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

The Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the strategic use of protecting groups is fundamental to achieving high yields and purity. Among the various methodologies, the tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone of solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of the function of the Boc protecting group, detailing its application, the underlying chemistry, and extensive experimental protocols.

Core Principles of Boc-Based Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis, pioneered by Bruce Merrifield, revolutionized the field by anchoring the C-terminal amino acid to an insoluble resin support. This approach simplifies the purification process, allowing for the use of excess reagents to drive reactions to completion, with byproducts and unreacted reagents removed by simple filtration and washing.[1]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a primary approach in SPPS.[1][2] It utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[1] In contrast, the permanent protecting groups for reactive amino acid side chains are typically benzyl-based, which require a much stronger acid for their removal.[1][2] This difference in acid lability, often termed "graduated acid lability," is the key to the successful stepwise elongation of the peptide chain in Boc-SPPS.

While the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which relies on a base-labile protecting group, has gained widespread use due to its milder deprotection conditions, Boc chemistry offers distinct advantages in certain contexts.[2][] Notably, it can be beneficial for the synthesis of hydrophobic peptides that are prone to aggregation. The protonation of the N-terminus following acidic Boc deprotection can disrupt interchain hydrogen bonding, thereby improving solubility and coupling efficiency.[2]

The Chemistry of the Boc Protecting Group

The function of the Boc group is to prevent the α-amino group of an amino acid from participating in unwanted side reactions during the formation of a peptide bond.

Boc Protection of Amino Acids

The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of the amino acid attacks one of the carbonyl carbons of (Boc)₂O.

References

The Core Utility of Boc-Inp-OH in Biochemical and Pharmaceutical Research: A Technical Guide

Introduction: N-tert-butoxycarbonyl-piperidine-4-carboxylic acid, commonly abbreviated as Boc-Inp-OH, is a versatile heterocyclic building block that has become indispensable in modern biochemistry and medicinal chemistry. Its rigid piperidine core, combined with the stable yet readily removable Boc protecting group, makes it a valuable tool for researchers, scientists, and drug development professionals. This technical guide explores the core applications of this compound, presenting quantitative data, detailed experimental protocols, and process visualizations to provide a comprehensive resource for its use in peptide synthesis and as a structural scaffold in therapeutic agent development.

Physicochemical Properties and Specifications

This compound is a white solid at room temperature. Its fundamental properties are crucial for its application in organic synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉NO₄ | |

| Molecular Weight | 229.27 g/mol | |

| Typical Purity | ≥99.0% (by HPLC) | |

| Melting Point | Approx. 103–107°C | |

| Reaction Suitability | Boc Solid-Phase Peptide Synthesis |

Core Application 1: Peptidomimetic Synthesis via Boc-SPPS

The most prominent application of this compound is in the synthesis of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation, increased bioavailability, and better conformational rigidity. The piperidine ring of this compound serves as a constrained scaffold, replacing or modifying standard amino acid residues to impart specific structural characteristics to the final molecule.

The incorporation of this compound into a growing peptide chain is typically achieved using the Boc strategy of Solid-Phase Peptide Synthesis (SPPS). This process involves the sequential addition of amino acid residues to a growing chain anchored to an insoluble resin support.

General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The SPPS cycle using Boc-protected amino acids consists of a series of repeated steps: deprotection, neutralization, and coupling. This cycle is fundamental to building the desired peptide sequence on the solid support.

A Technical Guide to High-Purity Boc-L-Indoline-2-Carboxylic Acid for Researchers and Drug Development Professionals

Introduction

(S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid, commonly referred to as Boc-L-indoline-2-carboxylic acid or Boc-Inp-OH, is a chiral heterocyclic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its rigid, bicyclic structure makes it a valuable building block for introducing conformational constraints into peptides and small molecules, a strategy often employed to enhance potency, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the commercial availability of high-purity Boc-L-indoline-2-carboxylic acid, detailed experimental protocols for its application, and a discussion of its role in targeting key signaling pathways.

Commercial Suppliers of High-Purity Boc-L-Indoline-2-Carboxylic Acid

The procurement of high-purity starting materials is a critical first step in any research and development endeavor. For Boc-L-indoline-2-carboxylic acid (CAS Number: 144069-67-0), several reputable commercial suppliers offer various grades and quantities. The table below summarizes the offerings from a selection of vendors, providing a comparative overview of purity, available quantities, and pricing. Researchers are advised to contact suppliers directly for the most current pricing and availability, as these are subject to change.

| Supplier | Product Name | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid | ≥95% | 1g, 5g | ~$94 (1g) |

| Chem-Impex | Boc-L-indoline-2-carboxylic acid | ≥97% (HPLC) | 1g, 5g, 25g | Inquiry |

| Acrotein ChemBio | N-Boc-(S)-indoline-2-carboxylic acid | 97% | 1g, 5g, 25g | $28.70 (1g), $84.00 (5g), $280.00 (25g) |

| TCI America | (S)-(-)-Indoline-2-carboxylic Acid (unprotected) | >95.0% | 1g, 5g | Inquiry |

| Alfa Aesar | Boc-L-indoline-2-carboxylic acid | Varies | Varies | Inquiry |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most up-to-date information. "Inquiry" indicates that pricing is provided upon request.

Experimental Protocols: Application in Solid-Phase Peptide Synthesis

Boc-L-indoline-2-carboxylic acid is frequently incorporated into peptide sequences to induce specific secondary structures or to serve as a hinge or turn mimic. Its coupling in solid-phase peptide synthesis (SPPS) can sometimes be challenging due to the steric hindrance of the secondary amine. The following protocol outlines a general procedure for the efficient coupling of Boc-L-indoline-2-carboxylic acid using common coupling reagents.

Materials:

-

Boc-L-indoline-2-carboxylic acid

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang resin) with a free amino group

-

Coupling reagents:

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)

-

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Deprotection solution: 20% Piperidine in DMF (for Fmoc-based synthesis) or TFA-based cocktail (for Boc-based cleavage from resin)

-

Ninhydrin test solution for monitoring coupling completion

Protocol for HBTU/HOBt Mediated Coupling:

-

Resin Preparation:

-

Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

If using Fmoc-based SPPS, deprotect the terminal Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Boc-L-indoline-2-carboxylic acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes. The solution should change color, indicating activation.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. Due to the sterically hindered nature of Boc-L-indoline-2-carboxylic acid, a longer coupling time or double coupling may be necessary.[1]

-

-

Monitoring the Coupling:

-

Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

-

Perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates incomplete coupling.

-

-

Post-Coupling:

-

If the coupling is complete, wash the resin with DMF (3x) and DCM (3x).

-

If the coupling is incomplete, repeat steps 2 and 3 (double coupling).

-

Proceed to the deprotection and coupling of the next amino acid in the sequence.

-

Workflow for Peptide Synthesis Incorporating Boc-L-indoline-2-carboxylic Acid

References

A Comprehensive Technical Guide to the Storage and Handling of Boc-Inp-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended practices for the storage and handling of Boc-Inp-OH (1-Boc-piperidine-4-carboxylic acid), a key reagent in peptide synthesis and pharmaceutical research. Adherence to these guidelines is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Storage Recommendations

Proper storage of this compound is essential to prevent degradation and maintain its purity over time. The following table summarizes the recommended storage conditions for both the solid compound and its solutions.

| Form | Condition | Temperature | Duration | Notes |

| Solid Powder | Dry, well-ventilated | -20°C | 3 years | For long-term storage.[1] |

| 4°C | 2 years | For medium-term storage.[1] | ||

| In Solvent | Aliquoted | -80°C | 2 years | Prevents inactivation from repeated freeze-thaw cycles.[1] |

| -20°C | 1 year | Use within one year.[1] |

Shipping: this compound is typically shipped at room temperature in the continental US, though this may vary for other locations.[1]

Handling and Safety Precautions

Safe handling of this compound minimizes exposure risks and preserves the quality of the material. It is classified as a combustible solid.[2]

| Aspect | Recommendation | Details |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Dust Mask | Use type N95 (US) or equivalent dust masks.[2] |

| Ventilation | Adequate Exhaust Ventilation | Provide appropriate exhaust ventilation where dust is formed.[3][4] |

| Handling Practices | Avoid Dust Formation | Minimize the generation of airborne particles.[3][5] |

| Avoid Contact | Prevent contact with skin and eyes.[3] | |

| Hygiene | General Industrial Hygiene | Wash hands thoroughly after handling. Dispose of contaminated gloves properly.[4][5] |

In case of exposure, follow standard first aid measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[4][5]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[4][5]

Stability and Incompatibility

This compound is stable under recommended storage conditions.[4] However, it is incompatible with strong oxidizing agents and strong acids.[3][4] Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides.[4]

Solubility

| Solvent | Concentration | Notes |

| DMSO | ≥ 100 mg/mL (436.17 mM) | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1] |

| Water | Insoluble | [4] |

Experimental Protocols

Detailed experimental protocols for the stability and handling of this compound are not extensively available in publicly accessible resources. The recommendations provided in this guide are based on manufacturer safety data sheets and product information. Researchers should develop specific in-house protocols based on their experimental needs and in accordance with standard laboratory safety practices.

Visual Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the safe storage and handling of this compound.

References

Methodological & Application

Application Notes and Protocols for Boc-Inp-OH Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Indoline-2-carboxylic acid (Inp), a conformationally constrained mimetic of both proline and phenylalanine, is a valuable building block for designing novel peptides with stable secondary structures.[1][2] Its incorporation into peptide sequences can be challenging due to low reactivity and a propensity for diketopiperazine formation.[1] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing Boc-Inp-OH using the tert-butyloxycarbonyl (Boc) strategy. The protocols described herein are designed to address the unique challenges associated with this sterically hindered amino acid and provide a foundation for the successful synthesis of Inp-containing peptides.

Introduction to Boc-SPPS

Solid-phase peptide synthesis (SPPS) using Boc chemistry is a well-established method for the stepwise synthesis of peptides.[3] The strategy relies on the use of the acid-labile Boc group for the temporary protection of the Nα-amino group and more acid-stable protecting groups for the amino acid side chains.[4] The synthesis cycle involves the iterative deprotection of the Boc group with a moderately strong acid, such as trifluoroacetic acid (TFA), followed by the coupling of the next Boc-protected amino acid.[5] The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[3][6]

Challenges in the Incorporation of this compound

The unique structure of this compound presents specific challenges in SPPS:

-

Low Reactivity: As a sterically hindered amino acid, the coupling of this compound to the growing peptide chain can be sluggish, requiring optimized coupling conditions to achieve high yields.[1]

-

Diketopiperazine Formation: Peptides containing Inp at the C-terminus or as the second residue are prone to intramolecular cyclization to form diketopiperazines, especially during the deprotection and neutralization steps.[1]

-

Racemization: While generally less of a concern for proline analogs, the potential for racemization during activation should be minimized by using appropriate coupling reagents.[7]

To overcome these challenges, this protocol recommends the use of highly efficient coupling reagents and optimized reaction conditions.

Experimental Protocols

Resin Selection and Preparation

The choice of resin depends on whether the desired peptide has a C-terminal carboxylic acid or amide.

-

For Peptide Acids: Merrifield or PAM resins are commonly used.[5] PAM resin is generally preferred as it provides a more acid-stable linkage, reducing peptide loss during the repetitive TFA deprotection steps.[5]

-

For Peptide Amides: MBHA or BHA resins are the supports of choice.[5]

Protocol 3.1.1: Resin Swelling

-

Place the desired amount of resin (typically with a substitution level of 0.5-1.0 mmol/g) in a reaction vessel.[5]

-

Add dichloromethane (DCM) (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DCM using a filter.

Boc-SPPS Cycle

The following steps are repeated for each amino acid to be incorporated into the peptide sequence.

Protocol 3.2.1: Boc Deprotection

-

Wash the swollen resin with DCM (2 x 10 mL/g).

-

Add a solution of 50% TFA in DCM (10 mL/g) to the resin and agitate for 5 minutes.[5]

-

Drain the TFA/DCM solution.

-

Add a fresh solution of 50% TFA in DCM (10 mL/g) and agitate for 20 minutes.[5]

-

Drain the TFA/DCM solution.

-

Wash the resin with DCM (3 x 10 mL/g).

-

Wash the resin with isopropanol (IPA) (2 x 10 mL/g).[5]

-

Wash the resin with DCM (3 x 10 mL/g).

Protocol 3.2.2: Neutralization

-

Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (10 mL/g) to the resin and agitate for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (5 x 10 mL/g).

Protocol 3.2.3: Amino Acid Coupling (Standard Amino Acids)

-

In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents relative to resin substitution) and HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF) (5-10 mL/g).

-

Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test. If the test is positive, extend the reaction time or repeat the coupling.

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution.

-

Wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

Protocol 3.2.4: this compound Coupling (Optimized for Sterically Hindered Residues)

Due to the low reactivity of this compound, a more potent coupling reagent and extended reaction times are recommended.

-

In a separate vessel, dissolve this compound (4 equivalents relative to resin substitution) and HATU (3.9 equivalents) in DMF (5-10 mL/g).[8]

-

Add DIEA (8 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.[8]

-

Add the activated this compound solution to the neutralized resin.

-

Agitate the reaction mixture for at least 4 hours, or overnight, at room temperature.

-

Monitor the coupling reaction using the Kaiser test.

-

If the coupling is incomplete, drain the solution, wash the resin with DMF, and repeat the coupling with freshly activated this compound.

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

Final Cleavage and Deprotection

Caution: HF and TFMSA are extremely corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 3.3.1: HF Cleavage

-

Wash the final peptide-resin with DCM and dry under a high vacuum for at least 4 hours.

-

Remove the N-terminal Boc group using the deprotection protocol (3.2.1).

-

Transfer the dried peptide-resin to an HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., 90% HF, 10% p-cresol) (10 mL per gram of resin).[8]

-

Stir the mixture at 0°C for 1 hour.[8]

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Wash the peptide pellet with cold diethyl ether multiple times.

-

Dissolve the crude peptide in an appropriate aqueous solvent (e.g., water/acetonitrile with 0.1% TFA) and lyophilize.[8]

Quantitative Data Summary

| Parameter | Deprotection | Standard Coupling | This compound Coupling |

| Reagent | 50% TFA in DCM | Boc-AA / HBTU / DIEA | This compound / HATU / DIEA |

| Equivalents | - | 3 / 2.9 / 6 | 4 / 3.9 / 8 |

| Solvent | DCM | DMF | DMF |

| Reaction Time | 25 minutes | 1-2 hours | 4-24 hours |

| Temperature | Room Temperature | Room Temperature | Room Temperature |

| Parameter | Neutralization | Final Cleavage (HF) |

| Reagent | 10% DIEA in DCM | 90% HF / 10% p-cresol |

| Equivalents | - | - |

| Solvent | DCM | - |

| Reaction Time | 2 x 2 minutes | 1 hour |

| Temperature | Room Temperature | 0°C |

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Overview of Custom Peptide Synthesis [peptide2.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. chempep.com [chempep.com]

- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 8. rsc.org [rsc.org]

Application Notes and Protocols for Boc-Inp-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Inp-OH, also known as 1-Boc-piperidine-4-carboxylic acid or Boc-isonipecotic acid, is a valuable building block in organic synthesis, particularly in the fields of peptide chemistry and medicinal chemistry.[1][2] Its rigid piperidine core makes it a useful scaffold for introducing conformational constraints into peptides and small molecules.[2] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective reactions at the carboxylic acid functionality and is readily removed under acidic conditions, making it highly compatible with standard solid-phase peptide synthesis (SPPS) protocols.[3][4][5]

These application notes provide detailed protocols for the use of this compound in both solid-phase peptide synthesis and as a key intermediate in the synthesis of neuroactive compounds, such as GABA uptake inhibitors.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference. This data is crucial for reaction planning, characterization, and quality control.

| Property | Value | Reference(s) |

| Synonyms | 1-Boc-piperidine-4-carboxylic acid, Boc-isonipecotic acid | |

| Molecular Formula | C₁₁H₁₉NO₄ | |

| Molecular Weight | 229.27 g/mol | |

| CAS Number | 84358-13-4 | |

| Appearance | White to off-white solid | |

| Purity (typical) | ≥99.0% (HPLC) | |

| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol. Insoluble in water. | [1] |

Application 1: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable non-standard amino acid analog for introducing a constrained cyclic structure within a peptide sequence. The following protocol outlines the steps for its incorporation using a standard Boc-SPPS workflow.

Experimental Protocol: Boc-SPPS Cycle for this compound Incorporation

This protocol describes a single coupling cycle for adding this compound to a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or DIC)[6]

-

Base (e.g., DIPEA or NMM)[6]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Neutralization:

-

Coupling of this compound:

-

In a separate vial, pre-activate this compound (2-4 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU, 2-4 equivalents) and a base (e.g., DIPEA, 4-8 equivalents) in DMF for 5-10 minutes.[8]

-

Add the pre-activated this compound solution to the resin.

-

Agitate the mixture for 1-4 hours at room temperature. The steric nature of this compound may require longer coupling times compared to standard amino acids.[8]

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Washing:

-

Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

-

The resin is now ready for the next deprotection and coupling cycle to continue the peptide elongation.

Boc-SPPS Workflow Diagram

Caption: Workflow for a single Boc-SPPS cycle for incorporating this compound.

Quantitative Data for this compound Coupling

The efficiency of coupling can be influenced by the chosen reagents and the peptide sequence. The following table provides a general overview of expected outcomes.

| Parameter | Typical Value | Notes |

| Equivalents of this compound | 2 - 4 | Relative to resin loading capacity. |

| Equivalents of Coupling Reagent (e.g., HBTU) | 2 - 4 | |

| Equivalents of Base (e.g., DIPEA) | 4 - 8 | |

| Coupling Time | 1 - 4 hours | May require longer times due to steric hindrance. |

| Coupling Efficiency | >98% | Monitored by the Kaiser test. Double coupling may be necessary in some cases. |

| Crude Peptide Purity (post-cleavage) | 50 - 80% | Dependent on peptide length and sequence. Purification via HPLC is typically required. |

Application 2: Synthesis of GABA Uptake Inhibitors

This compound serves as a crucial starting material for the synthesis of nipecotic acid derivatives, which are potent inhibitors of γ-aminobutyric acid (GABA) uptake in the central nervous system.[9][10][11] These inhibitors have therapeutic potential for treating neurological disorders such as epilepsy.

Experimental Protocol: Synthesis of a Nipecotic Acid-Based GABA Uptake Inhibitor

The following protocol outlines a general synthetic route for the preparation of a GABA uptake inhibitor starting from this compound.

Materials:

-

This compound

-

Amine (R-NH₂)

-

Coupling reagent (e.g., EDC, HOBt)

-

Reducing agent (e.g., LiAlH₄)

-

Alkylating agent (e.g., R'-X)

-

Trifluoroacetic acid (TFA)

-

Appropriate solvents (e.g., DCM, THF, DMF)

Procedure:

-

Amide Formation:

-

Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add EDC (1.1 equivalents) and stir for 30 minutes.

-

Add the desired amine (R-NH₂, 1 equivalent) and stir at room temperature overnight.

-

Work up the reaction to isolate the Boc-protected amide.

-

-

Reduction of the Carboxamide:

-

Dissolve the Boc-protected amide in anhydrous THF.

-

Carefully add LiAlH₄ (excess) at 0 °C.

-

Reflux the reaction mixture until the reduction is complete (monitored by TLC).

-

Quench the reaction carefully and work up to obtain the Boc-protected amine.

-

-

N-Alkylation (if required):

-

Dissolve the Boc-protected amine in DMF.

-

Add a base (e.g., NaH) and the alkylating agent (R'-X).

-

Stir at room temperature until the reaction is complete.

-

Work up to isolate the N-alkylated product.

-

-

Boc Deprotection:

-

Dissolve the Boc-protected final intermediate in DCM.

-

Add TFA and stir at room temperature for 1-2 hours.

-

Evaporate the solvent and TFA to obtain the crude product.

-

-

Purification:

-

Purify the final compound by column chromatography or recrystallization to yield the desired GABA uptake inhibitor.

-

Synthetic Pathway for a GABA Uptake Inhibitor

Caption: Synthetic route for a GABA uptake inhibitor from this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable reagent for researchers in peptide synthesis and drug development. The protocols and data presented here provide a comprehensive guide for its effective use in the laboratory. The ability to introduce conformational constraints and serve as a key intermediate in the synthesis of bioactive molecules underscores its importance in modern chemical and pharmaceutical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. chempep.com [chempep.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Coupling of Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH) is a conformationally constrained cyclic amino acid analog. It serves as a unique building block in peptide synthesis and medicinal chemistry, acting as a mimetic of both L-proline and L-phenylalanine.[1] Its rigid structure can enforce specific secondary structures, such as β-turns, and enhance metabolic stability by providing resistance to enzymatic degradation. However, the incorporation of this compound into peptide sequences presents challenges due to its nature as a secondary amine and potential steric hindrance, which can lead to low reactivity and a propensity for side reactions like diketopiperazine formation.[2]

These application notes provide detailed protocols for the efficient coupling of this compound in both solid-phase and solution-phase peptide synthesis, utilizing optimized conditions and powerful coupling reagents to overcome these synthetic hurdles.

Data Presentation: Comparative Coupling Efficiency

The choice of coupling reagent is critical for the successful incorporation of sterically hindered or less reactive amino acids like this compound. The following table summarizes various coupling conditions and their expected efficiencies. Yields are sequence-dependent and may require optimization.

| Coupling Reagent/Method | Activating Additive | Base | Solvent | Typical Yield (%) | Key Considerations |

| HBTU | HOBt (internal) | DIPEA, NMM | DMF, NMP | >90% | Fast activation, standard for SPPS. May require double coupling.[3] |

| HATU | HOAt (internal) | DIPEA, 2,4,6-Collidine | DMF, NMP | >95% | Highly reactive, superior for hindered couplings. Reduces racemization.[4][5] |

| PyBOP | HOBt (internal) | DIPEA, NMM | DMF, CH₂Cl₂ | >90% | Effective for hindered and N-methylated amino acids.[5] |

| DCC / DIC | HOBt, OxymaPure | - | CH₂Cl₂, DMF | ~85% | Cost-effective. Formation of insoluble DCU byproduct with DCC. DIC is preferred for SPPS.[3][4][6] |

| T3P® | - | Pyridine, DIPEA | EtOAc, THF | High | Propanephosphonic acid anhydride; efficient with low epimerization. Simplified purification.[2] |

HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate[5] PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate[5] DCC: Dicyclohexylcarbodiimide[4] DIC: Diisopropylcarbodiimide[4] T3P®: Propanephosphonic Acid Anhydride[2] DIPEA: N,N-Diisopropylethylamine[3] NMM: N-Methylmorpholine[6] DMF: N,N-Dimethylformamide NMP: N-Methyl-2-pyrrolidone

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol details a single coupling cycle for incorporating this compound onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin (e.g., MBHA or PAM resin)[7]

-

This compound

-

HATU[5]

-

DIPEA (N,N-Diisopropylethylamine)

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

-

DMF (N,N-Dimethylformamide)